

Application Notes and Protocols for In Vitro Kinase Assay with TAS0728

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS0728 is an orally available, covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase that is frequently overexpressed in various cancers, notably breast cancer.[1][2] As a covalent inhibitor, **TAS0728** forms an irreversible bond with a specific cysteine residue (C805) within the kinase domain of HER2, leading to a sustained inhibition of its kinase activity.[2][3] This targeted mechanism blocks downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, thereby inhibiting tumor cell proliferation and survival.[2][4][5] In preclinical studies, **TAS0728** has demonstrated high selectivity for HER2 over other kinases, including wild-type Epidermal Growth Factor Receptor (EGFR), which may translate to a more favorable safety profile.[2][3]

These application notes provide a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of **TAS0728** against HER2. The protocol is based on a widely used biochemical assay format that measures the phosphorylation of a synthetic peptide substrate by the HER2 kinase.

Data Presentation

The inhibitory activity of **TAS0728** and other kinases is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for **TAS0728** against HER2 and a selection of other kinases.



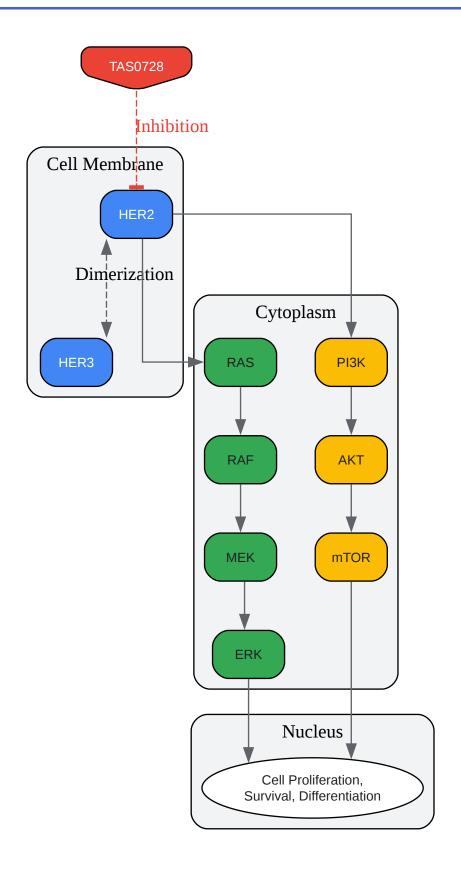
Kinase	IC50 (nM)
HER2	36
BMX	4.9
HER4	8.5
BLK	31
EGFR	65
JAK3	33
SLK	25
LOK	86

Data compiled from publicly available sources.[4]

Signaling Pathway

TAS0728 targets the HER2 receptor tyrosine kinase. Upon activation, HER2 dimerizes with other HER family members, leading to autophosphorylation and the activation of downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways. These pathways are crucial for cell proliferation, survival, and differentiation. By covalently binding to and inhibiting HER2, **TAS0728** effectively blocks these downstream signals.





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Caption: HER2 signaling pathway and the inhibitory action of TAS0728.



Experimental Protocols In Vitro HER2 Kinase Assay using ADP-Glo™ Technology

This protocol is designed to measure the kinase activity of recombinant human HER2 by quantifying the amount of ADP produced during the phosphorylation of a synthetic peptide substrate. The ADP-Glo™ Kinase Assay is a luminescent assay that provides a sensitive and robust method for determining the inhibitory potential of compounds like **TAS0728**.

Materials and Reagents:

- Recombinant Human HER2 (active kinase domain)
- HER2 Peptide Substrate (e.g., AAEEIYAARRG)[6][7]
- TAS0728 (or other test inhibitors)
- ATP (10 mM stock)
- Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)[3]
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well assay plates
- Multichannel pipettes
- Plate reader with luminescence detection capabilities

Experimental Workflow:

Caption: Workflow for the in vitro HER2 kinase assay with **TAS0728**.

Detailed Protocol:

Reagent Preparation:



- Prepare a stock solution of TAS0728 in 100% DMSO. Create a serial dilution series of TAS0728 in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
- Dilute the recombinant HER2 kinase in kinase buffer to the desired working concentration.
 The optimal concentration should be determined empirically by performing a kinase titration.
- Dilute the HER2 peptide substrate in kinase buffer.
- \circ Dilute the 10 mM ATP stock in kinase buffer to a 4X working concentration (e.g., 40 μ M for a final assay concentration of 10 μ M).

Assay Procedure:

- Add 2.5 μL of the serially diluted TAS0728 or vehicle control (kinase buffer with the same percentage of DMSO) to the wells of a 384-well plate.
- \circ Prepare a master mix containing the diluted HER2 kinase and peptide substrate. Add 5 μ L of this master mix to each well.
- Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
- $\circ~$ Initiate the kinase reaction by adding 2.5 μL of the 4X ATP solution to each well. The final reaction volume will be 10 $\mu L.$
- Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized based on the activity of the kinase.

Detection:

- Following the kinase reaction incubation, add 10 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate the plate at room temperature for 40 minutes.



- Add 20 μL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated during the kinase reaction back to ATP and provide the necessary components for the luciferase reaction.
- Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
- Measure the luminescence using a plate reader.
- Data Analysis:
 - The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
 - Plot the luminescence signal against the logarithm of the TAS0728 concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which
 represents the concentration of TAS0728 required to inhibit 50% of the HER2 kinase
 activity.

Conclusion

This document provides a comprehensive guide for performing an in vitro kinase assay to evaluate the inhibitory activity of **TAS0728** against HER2. The provided protocol, data summary, and pathway diagrams offer researchers the necessary tools to assess the potency and selectivity of **TAS0728** and similar HER2 inhibitors. Adherence to the detailed experimental procedures is crucial for obtaining accurate and reproducible results.

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